N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide
Description
Properties
CAS No. |
312507-34-9 |
|---|---|
Molecular Formula |
C21H19N3O3S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[1-(2-ethylsulfanylpyrimidin-4-yl)oxy-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C21H19N3O3S/c1-2-28-21-22-14-13-17(23-21)27-20(18(25)15-9-5-3-6-10-15)24-19(26)16-11-7-4-8-12-16/h3-14,20H,2H2,1H3,(H,24,26) |
InChI Key |
STYAURRAQKKZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=CC(=N1)OC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Route 1: Pyrimidine Core Functionalization Followed by Amide Coupling
This method involves sequential modification of a pre-formed pyrimidine ring (Figure 1).
Step 1: Synthesis of 2-(Ethylsulfanyl)pyrimidin-4-ol
-
Reagents : 4-Hydroxypyrimidine, ethyl mercaptan, cesium carbonate (CsCO), potassium iodide (KI), acetone.
-
Conditions : Nucleophilic aromatic substitution at 80–120°C for 6–8 hours.
-
Mechanism : CsCO deprotonates the thiol, enabling attack on the pyrimidine ring at the C2 position. KI acts as a phase-transfer catalyst.
Step 2: O-Alkylation with α-Bromoacetophenone
-
Reagents : 2-(Ethylsulfanyl)pyrimidin-4-ol, α-bromoacetophenone, NaH, DMF.
-
Conditions : 0°C to room temperature, 12 hours.
-
Mechanism : Sodium hydride deprotonates the hydroxyl group, facilitating nucleophilic displacement of bromide.
-
Yield : 65–70%.
Step 3: Benzamide Coupling via EDC/HOBt
-
Reagents : Intermediate from Step 2, benzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), DCM.
-
Conditions : Room temperature, 8–12 hours.
-
Mechanism : EDC activates the carboxylic acid, forming an active ester that reacts with the amine group.
Table 1: Key Parameters for Route 1
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CsCO, KI | 80°C | 8 | 85 |
| 2 | NaH, DMF | 0°C → RT | 12 | 70 |
| 3 | EDC, HOBt | RT | 10 | 68 |
Route 2: One-Pot Cyclocondensation and Functionalization
This route constructs the pyrimidine ring in situ (Figure 2).
Step 1: Cyclocondensation of β-Ketoester and Thiourea
-
Conditions : Reflux at 120°C for 4 hours.
-
Mechanism : Thiourea acts as a cyclizing agent, forming the pyrimidine ring with a thiol group at C2.
Step 2: Ethylation of Thiol Group
Step 3: Amide Formation via Mixed Anhydride
-
Reagents : Chloroacetyl chloride, benzamide, triethylamine (TEA), THF.
-
Conditions : −10°C, 2 hours.
-
Mechanism : TEA neutralizes HCl, driving the reaction toward anhydride formation.
Table 2: Comparative Analysis of Routes 1 and 2
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield (%) | 40 | 55 |
| Purity (HPLC, %) | 98.5 | 97.2 |
| Scalability | Moderate | High |
Optimization Strategies
Solvent and Catalyst Selection
Temperature Control
-
Low-Temperature Coupling : Maintaining −10°C during mixed anhydride formation (Route 2) minimizes epimerization.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the ethylsulfanyl group.
Alcohols: Formed from the reduction of the carbonyl group in the benzamide moiety.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide is C21H19N3O3S. Its structure comprises:
- A pyrimidine core , which is often associated with diverse pharmacological effects.
- An ethyl sulfanyl group , potentially enhancing lipophilicity and bioavailability.
- A benzamide moiety , contributing to its therapeutic profiles.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit selective toxicity towards certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. Compounds with similar structures have been studied for their anti-cancer properties, with some demonstrating significant inhibitory effects on tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound's structural similarities to known anti-inflammatory agents suggest it may also possess anti-inflammatory properties. Research on related compounds has shown promising results in reducing inflammation markers such as nitric oxide and TNF-alpha production . This positions this compound as a candidate for further investigation in inflammatory disease models.
Antimicrobial Activity
Given the presence of the pyrimidine ring, which is frequently linked to antimicrobial effects, this compound may also be effective against various microbial pathogens. Studies on structurally analogous compounds have reported significant antimicrobial activity, warranting further exploration into the specific efficacy of this compound against bacteria and fungi .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for optimizing its therapeutic potential. Interaction studies using techniques such as molecular docking and surface plasmon resonance could elucidate binding affinities to specific enzymes or receptors involved in disease processes . These insights will be vital for refining the compound's efficacy and minimizing potential side effects.
Mechanism of Action
The mechanism of action of N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
Target Compound
- Core Structure : Pyrimidine ring with ethylsulfanyl (-S-Et) and benzamide substituents.
- The benzamide moiety may contribute to hydrogen bonding interactions with biological targets.
Analog 1 : N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide (Compound 38, )
- Core Structure : Modified pyrimidine with a tetrahydrofuran ring and bulky bis(4-methoxyphenyl) groups.
- Key Features : The tetrahydrofuran and methoxy groups enhance steric bulk and polarity, likely improving solubility compared to the target compound. Reported synthesis yield: 59% via sodium methoxide-mediated coupling .
- MS Data : Calculated mass 409.4; observed [M+H]⁺ at 410.0.
Analog 2 : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
- Core Structure: Pyrazolo-pyrimidine fused with a chromenone ring and fluorophenyl groups.
- Synthesis yield: 28% using Suzuki-Miyaura coupling with Pd catalysts .
- MS Data : [M+H]⁺ at 589.1.
Analog 3 : N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride ()
- Core Structure: Pyrimidine with morpholinophenylamino and cyanomethyl groups.
- Key Features : The morpholine ring introduces a tertiary amine, improving water solubility via protonation. The hydrochloride salt form further enhances bioavailability .
Biological Activity
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's activity.
Chemical Structure and Synthesis
The compound can be described by the following chemical structure:
- Chemical Formula : C18H20N2O3S
- Molecular Weight : 344.43 g/mol
The synthesis of this compound typically involves the reaction of 4-pyrimidinol derivatives with various substituents, leading to the formation of the benzamide structure. The presence of the ethylsulfanyl group is significant for enhancing its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
Table 1: Summary of Biological Activities
Case Studies
-
Study on Anticancer Activity :
A study conducted on the effects of this compound on MCF cells revealed that the compound significantly accelerates apoptosis in a dose-dependent manner. The results indicated that higher concentrations led to increased cell death, suggesting its potential as a therapeutic agent in cancer treatment. -
Antimicrobial Efficacy :
Another study focused on the antimicrobial properties where this compound was tested against various bacterial strains. The findings showed that it effectively inhibited the growth of S. aureus at low concentrations, indicating its potential application in treating bacterial infections.
Q & A
Basic: What are the common synthetic routes for N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide?
The synthesis typically involves multi-step reactions, including:
- Oxadiazole formation : Using dehydrating agents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) in aprotic solvents (e.g., DMF) .
- Coupling reactions : Amide bond formation between the pyrimidine intermediate and benzamide derivatives, often employing coupling agents such as EDC/HOBt in dichloromethane .
- Thioether linkage introduction : Reaction of 2-mercaptopyrimidine with ethyl halides in basic conditions (e.g., K₂CO₃ in ethanol) .
Basic: How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyrimidine ring, ethylsulfanyl group, and benzamide moiety (δ 7.5–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for ethylsulfanyl) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-S stretch) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ calculated vs. observed) .
Basic: What initial biological screenings are recommended for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can synthesis yield be optimized for intermediates prone to hydrolysis?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during pyrimidine functionalization .
- Low-temperature reactions : Perform coupling steps at 0–4°C to minimize side reactions .
- Inert atmosphere : Conduct moisture-sensitive steps under argon/nitrogen .
Advanced: What crystallographic techniques resolve this compound’s structure?
- Single-crystal X-ray diffraction : Use SHELX software for refinement; optimize crystal growth via slow evaporation in ethanol/water mixtures .
- Twinned data handling : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
- Core modifications : Replace ethylsulfanyl with morpholine (bioavailability) or trifluoromethyl (metabolic stability) .
- Bioisosteric swaps : Substitute benzamide with pyrazinecarboxamide to assess target selectivity .
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to correlate substituent positions with activity .
Advanced: How to resolve contradictions in reported bioactivity data?
- Standardized assays : Replicate studies under consistent conditions (e.g., cell line passage number, serum concentration) .
- Metabolite profiling : Use LC-MS to identify degradation products that may skew results .
- Target validation : Employ CRISPR knockouts to confirm on-target effects .
Basic: Which functional groups influence reactivity and stability?
- Pyrimidine ring : Susceptible to nucleophilic attack at the 4-position; stabilize via electron-withdrawing groups (e.g., oxo) .
- Ethylsulfanyl group : Prone to oxidation; store under inert atmosphere with antioxidants (e.g., BHT) .
Advanced: What mechanisms of action are hypothesized for this compound?
- Kinase inhibition : Competitive binding to the ATP pocket (e.g., JAK2 or EGFR kinases) via pyrimidine interactions .
- Protein degradation : Potential PROTAC-like activity by linking to E3 ligase ligands (e.g., thalidomide analogs) .
Advanced: How to assess stability under varying pH conditions?
- Forced degradation studies : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC .
- Kinetic solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
